

# Solubility of 4-Ethylmorpholine in Organic Solvents: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 4-Ethylmorpholine

Cat. No.: B086933

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **4-Ethylmorpholine** in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on collating qualitative solubility information and presenting a detailed, adaptable experimental protocol for its quantitative determination. This guide is intended to be a valuable resource for professionals in research and drug development, enabling informed decisions regarding solvent selection, experimental design, and process optimization.

## Quantitative Solubility Data

Extensive searches of scientific databases and chemical supplier information indicate that **4-Ethylmorpholine** is widely considered to be miscible with a range of common polar organic solvents. Miscibility implies that the substances form a homogeneous solution in all proportions. While this provides a strong qualitative understanding, precise quantitative data (e.g., g/100 mL at various temperatures) is not readily available in the literature for a broad spectrum of solvents. The following table summarizes the available qualitative solubility information.

Solvent	Temperature (°C)	Solubility	Data Type
Water	Ambient	Miscible[1][2][3]	Qualitative
Ethanol	Ambient	Soluble in all proportions[4]	Qualitative
Methanol	Ambient	Soluble[5][6]	Qualitative
Diethyl Ether	Ambient	Soluble in all proportions[4]	Qualitative
Acetone	Ambient	Soluble[4]	Qualitative
Toluene	Not specified	No data available	-
Hexane	Not specified	No data available	-
Ethyl Acetate	Not specified	No data available	-

## Experimental Protocol: Determination of Liquid-Liquid Solubility by Isothermal Shake-Flask Method

The following is a detailed methodology for the experimental determination of the solubility of a liquid analyte, such as **4-Ethylmorpholine**, in an organic solvent. This protocol is based on the widely accepted isothermal shake-flask method, which is a reliable technique for generating thermodynamic solubility data.[7]

### 2.1. Principle

A surplus of the solute (**4-Ethylmorpholine**) is equilibrated with the solvent of interest at a constant temperature. The concentration of the solute in the saturated solvent phase is then determined using a suitable analytical technique, providing the solubility at that specific temperature.

### 2.2. Materials and Equipment

- **4-Ethylmorpholine** (high purity)
- Organic solvents (analytical grade)

- Volumetric flasks
- Pipettes
- Glass vials with screw caps and PTFE septa
- Thermostatic shaker bath or incubator
- Centrifuge (optional)
- Syringes and syringe filters (solvent-compatible)
- Analytical balance
- Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)

### 2.3. Procedure

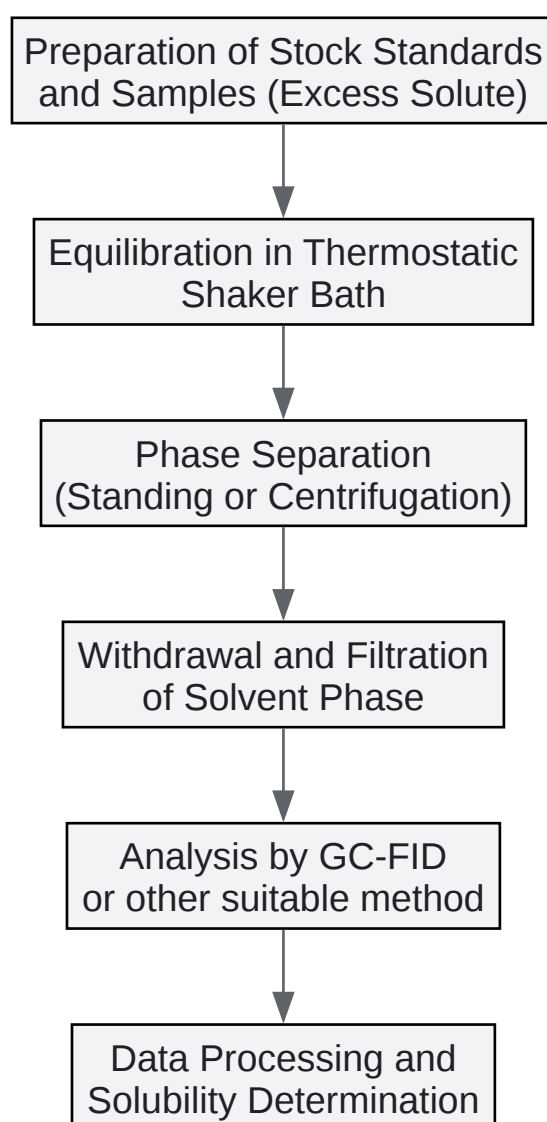
- **Preparation of Stock Standards:** Prepare a series of stock standards of **4-Ethylmorpholine** in the solvent of interest for calibration purposes.
- **Sample Preparation:** In a series of glass vials, add an excess of **4-Ethylmorpholine** to a known volume of the organic solvent. "Excess" means that a separate, undissolved phase of **4-Ethylmorpholine** should be visible after initial mixing.
- **Equilibration:** Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure saturation is reached.
- **Phase Separation:** After equilibration, cease agitation and allow the vials to stand in the thermostatic bath for several hours to allow for complete phase separation. If separation is slow, the vials can be centrifuged at the same temperature.
- **Sample Withdrawal and Analysis:** Carefully withdraw an aliquot from the solvent phase using a syringe, ensuring that none of the undissolved **4-Ethylmorpholine** phase is disturbed. Filter the aliquot through a syringe filter into a clean vial. Analyze the concentration of **4-Ethylmorpholine** in the filtrate using a calibrated analytical method, such as GC-FID.

## 2.4. Data Analysis

The solubility is reported as the average concentration of **4-Ethylmorpholine** in the saturated solvent phase, typically in units of g/100 mL or mol/L, at the specified temperature.

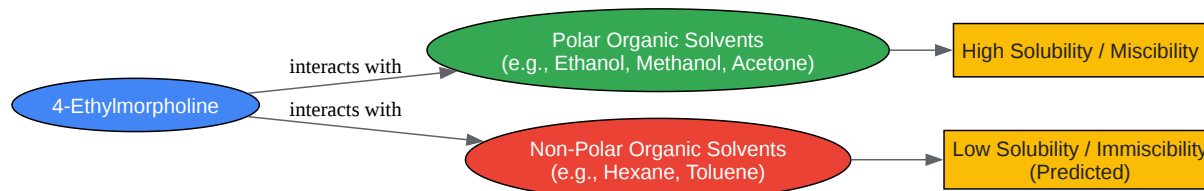
## Visualizing Experimental and Logical Workflows

To aid in the understanding of the experimental process and the solubility characteristics of **4-Ethylmorpholine**, the following diagrams have been generated using Graphviz.



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Caption: Experimental workflow for solubility determination.



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